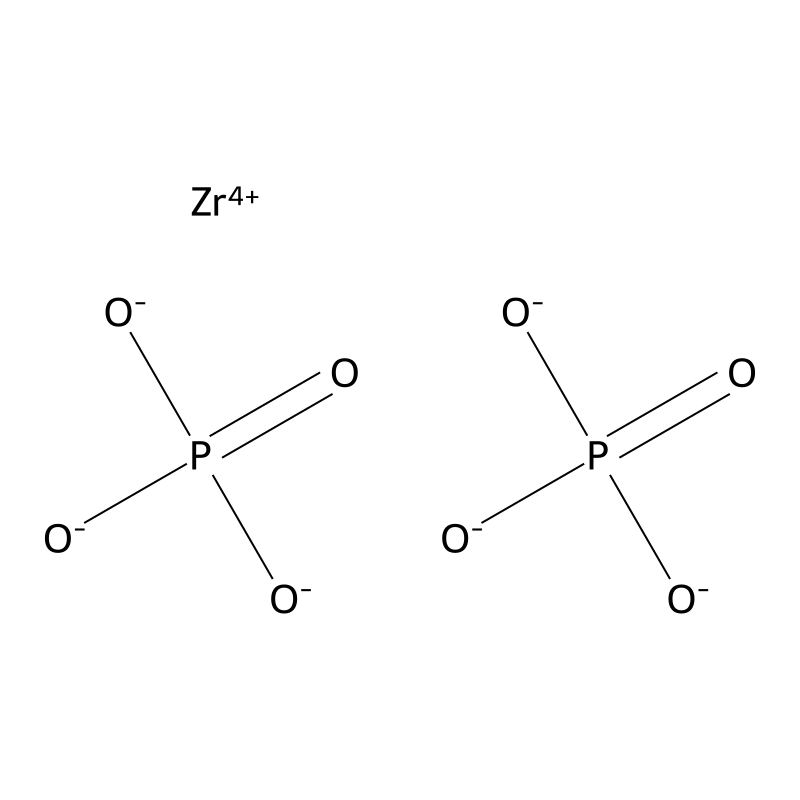

Zirconium dihydrogen phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ion Exchange and Separation Science:

One of the most well-established applications of Zr(HPO₄)₂ lies in its ability to act as an efficient ion exchanger. Its layered structure possesses negatively charged channels that can selectively bind and exchange various ions based on their size and charge. This property allows researchers to utilize Zr(HPO₄)₂ for:

- Purification of water and wastewater: Zr(HPO₄)₂ can be used to remove harmful metal contaminants like lead, cadmium, and arsenic from water, making it a potential solution for water purification and environmental remediation efforts .

- Recovery of valuable metals: The selective ion exchange capabilities of Zr(HPO₄)₂ can be employed to recover valuable metals like lithium and rare earth elements from solutions, contributing to resource recovery and sustainable practices .

Catalysis and Drug Delivery:

Beyond ion exchange, Zr(HPO₄)₂ holds promise for applications in catalysis and drug delivery. Its inherent acidity and specific surface area make it a suitable platform for:

- Developing novel catalysts: Zr(HPO₄)₂ can be modified with various functional groups to create tailored catalysts for specific chemical reactions, potentially leading to advancements in green chemistry and sustainable production processes .

- Designing drug delivery systems: The ability of Zr(HPO₄)₂ to encapsulate and release drugs in a controlled manner makes it a promising candidate for drug delivery systems. This could offer targeted delivery and improved therapeutic efficacy while minimizing side effects .

Other Research Frontiers:

The research exploring the potential of Zr(HPO₄)₂ extends beyond these specific applications. Some ongoing areas of investigation include:

- Developing flame retardants: Zr(HPO₄)₂ is being explored for its potential to improve the fire resistance of polymers, a valuable addition to fire safety materials .

- Creating biosensors: Zr(HPO₄)₂ can be used as a matrix for immobilizing enzymes and biomolecules, enabling the development of sensitive and specific biosensors for various analytical applications .

Zirconium dihydrogen phosphate, with the chemical formula , is an inorganic compound that belongs to the class of zirconium phosphates. It is characterized by its layered structure, which facilitates ion exchange and adsorption properties. The compound exhibits high thermal and chemical stability, making it suitable for various applications in catalysis, drug delivery, and as a solid electrolyte. Zirconium dihydrogen phosphate can exist in different crystalline forms, primarily the alpha and gamma phases, each with unique structural characteristics and interlayer distances that influence their physical properties and reactivity .

The mechanism of action of zirconium dihydrogen phosphate depends on the specific application. In catalysis, it can act as an acid catalyst due to the presence of Brønsted acid sites on its surface []. In ion exchange, it acts as a host material, reversibly trapping guest ions within its channels [].

Research into the biological activity of zirconium dihydrogen phosphate has revealed its potential as a biocompatible material. Its layered structure allows for the encapsulation of drugs and biomolecules, facilitating controlled release applications. Studies have shown that zirconium phosphates can enhance drug solubility and stability, making them promising candidates for pharmaceutical formulations. Furthermore, zirconium dihydrogen phosphate has been explored for use in dental materials due to its favorable interaction with biological tissues .

Zirconium dihydrogen phosphate can be synthesized through several methods:

- Direct Precipitation: This involves mixing zirconium salts (like zirconium oxychloride) with phosphoric acid under controlled conditions to precipitate zirconium dihydrogen phosphate.

- Sol-gel Method: A sol-gel process can be employed where a solution of zirconium alkoxide is hydrolyzed in the presence of phosphoric acid, followed by drying and calcination to yield the desired product.

- Hydrothermal Synthesis: This method utilizes high temperature and pressure conditions to promote the formation of crystalline zirconium dihydrogen phosphate from aqueous solutions of zirconium and phosphoric acid .

Zirconium dihydrogen phosphate has a wide range of applications:

- Catalysis: It acts as a catalyst in organic reactions due to its acidic sites.

- Drug Delivery Systems: Its ability to encapsulate drugs makes it suitable for targeted delivery systems.

- Ion Exchange Materials: Used in water treatment processes to remove heavy metals.

- Nuclear Waste Management: Its stability allows it to immobilize radioactive waste materials effectively.

- Dental Materials: Explored for use in dental restoratives due to its biocompatibility .

Studies on interactions involving zirconium dihydrogen phosphate have focused on its coordination chemistry with various organic compounds. For instance, research has demonstrated that functional monomers can chemically bond with zirconium oxide surfaces through hydrogen bonding or ionic interactions. These studies are crucial for understanding how zirconium-based materials can be optimized for applications in dental restorations and other biomedical fields .

Zirconium dihydrogen phosphate shares similarities with other inorganic phosphates but is unique due to its specific structural features and properties. Here are some similar compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Zirconium hydrogen phosphate | Exhibits different phases (alpha and gamma) | |

| Titanium dioxide phosphate | Known for photocatalytic properties | |

| Lanthanum hydrogen phosphate | Used in biomedical applications due to biocompatibility | |

| Aluminum hydrogen phosphate | Commonly used as a flame retardant |

Zirconium dihydrogen phosphate stands out due to its high thermal stability, ion exchange capacity, and suitability for drug delivery systems compared to these other compounds. Its layered structure not only enhances its catalytic properties but also allows for versatile applications across various fields .

Early Synthesis Approaches in Inorganic Ion Exchange Research

The journey of zirconium dihydrogen phosphate in scientific literature began in the mid-20th century, primarily as a material of interest for ion exchange applications. The first report of a crystalline form dates back to 1964, when researchers successfully determined its chemical composition as Zr(HPO₄)₂·H₂O. Prior to this milestone, zirconium phosphate was primarily studied in its amorphous form, where its potential as an inorganic ion exchanger was initially recognized.

Early research focused on developing zirconium phosphate as an alternative to organic ion exchangers, particularly for applications requiring high thermal stability and resistance to ionizing radiation. This interest was fueled by the limitations of conventional organic resins in extreme environments, especially in nuclear applications where radiation stability was paramount. The compound's exceptional resistance to harsh conditions positioned it as a promising candidate for specialized ion exchange processes.

During this early period, scientists employed relatively rudimentary synthesis approaches, mainly focusing on direct precipitation methods using zirconium salts and phosphoric acid. These early techniques produced primarily amorphous or poorly crystalline materials with limited ion exchange capacity and selectivity compared to modern formulations.

Critical Contributions by Clearfield and Alberti to Layered Phosphate Chemistry

The field of layered zirconium phosphate chemistry was revolutionized through the pioneering work of two prominent scientists: Abraham Clearfield and Giulio Alberti, whose complementary research fundamentally transformed understanding of these materials.

In 1964, James Stynes and Abraham Clearfield achieved a breakthrough with the successful synthesis of highly crystalline zirconium phosphate. This accomplishment enabled more detailed structural investigations that were previously impossible with amorphous materials. Their work established reproducible synthetic protocols that became foundational for subsequent research in the field.

A major milestone occurred in 1968 when Clearfield and S. David Smith elucidated the crystal structure of zirconium phosphate using X-ray diffraction techniques. This landmark study revealed that Zr(HPO₄)₂·H₂O possesses a layered structure in which sheets of zirconium atoms are interconnected through phosphate bridges. The phosphate groups are positioned above and below the metal atom sheets, forming hydrogen bonds with adjacent layers and creating zeolite-like cavities within the crystal. This structural determination was further refined in 1977, providing even greater precision in understanding the material's atomic arrangement.

Concurrently, Giulio Alberti made significant contributions by developing methods for preparing zirconium phosphonates in 1968. This innovation substantially expanded the chemistry of layered zirconium compounds by introducing organic derivatives and opened new avenues for modifying their properties. Alberti's work complemented Clearfield's structural studies, together establishing a comprehensive foundation for understanding both the fundamental properties and potential applications of these materials.

The collaborative and individual efforts of Clearfield and Alberti throughout the 1960s and 1970s created a robust framework for layered phosphate chemistry that continues to influence research in this domain today. Their investigations into ion exchange mechanisms, intercalation phenomena, and structural characteristics established zirconium phosphate as a model system for studying two-dimensional materials.

Evolution of Phase-Specific Synthesis Protocols (α, γ, τ Polymorphs)

As research on zirconium dihydrogen phosphate advanced, scientists discovered multiple crystalline phases, each with distinct structural characteristics and properties. The development of phase-specific synthesis protocols represented a significant evolution in zirconium phosphate chemistry, with particular focus on the α, γ, and τ polymorphs.

α-Phase Synthesis Protocols

The alpha phase (α-ZrP), with formula Zr(HPO₄)₂·H₂O, was the first crystalline form to be extensively characterized and remains the most thoroughly studied polymorph. Several synthetic approaches have been developed to produce α-ZrP with controlled crystallinity and morphology:

The reflux method represents one of the traditional approaches, involving the reaction of zirconium salts with phosphoric acid under reflux conditions. While relatively straightforward, this method typically produces materials with lower crystallinity compared to more advanced techniques.

A significant advancement came with the hydrothermal synthesis method proposed by Shuai and colleagues, which involves the slow addition of zirconyl chloride ([Zr₄(OH)₈(H₂O)₁₆]Cl₈(H₂O)₁₂) to phosphoric acid solutions followed by heating to 200°C. This approach revealed that crystal morphology could be precisely controlled by adjusting synthesis parameters. Specifically, researchers observed that the length and thickness of crystalline α-ZrP plates are directly proportional to phosphoric acid concentration, while the length-to-thickness ratio varies inversely.

The crystallization mechanism elucidated by these researchers follows a two-step nucleation process. Initially, rapid homogeneous nucleation occurs in the presence of an amorphous phase, resembling liquid-liquid phase separation. This is followed by slower growth progression, particularly at lower phosphoric acid concentrations. This metastable stage facilitates autoselection of optimal nuclei and formation of secondary clusters, ultimately yielding crystals with remarkable homogeneity and regularity in size and morphology.

γ-Phase Synthesis Developments

The gamma phase (γ-ZrP), with formula Zr(PO₄)(H₂PO₄)·2H₂O, exhibits different structural characteristics from the α-phase and has been synthesized through various innovative methods:

Traditional approaches for γ-ZrP synthesis relied primarily on solution-based preparations. However, a significant innovation came with the development of mechanochemistry-based synthesis by Cheng and colleagues. This minimalistic approach produces highly crystalline γ-ZrP with substantially shorter synthesis times and lower crystallization temperatures compared to conventional methods. The addition of NaF as a mineralizer significantly enhances crystallinity, resulting in micrometer-sized, uniformly shaped rectangular platelets.

Another effective approach for γ-ZrP synthesis involves the decomposition of zirconium fluorocomplexes in phosphate solutions. This method has been optimized to produce γ-zirconium phosphate microcrystals with exceptional crystallinity. The resulting materials demonstrate superior ion exchange properties, particularly for cesium, ammonium, and potassium ions. Notably, crystalline γ-ZrP exhibits extremely high selectivity for cesium even in the presence of 1000-fold excess Na⁺ or 500-fold excess Ca²⁺, with removal efficiencies exceeding 98% in the pH range of 2-5.5.

Organic derivatives of γ-ZrP can be synthesized through reaction with propylene oxide, further expanding the versatility of this material. These derivatives offer tailored properties for specific applications, particularly in catalysis and polymer composite development.

τ-Phase Discovery and Characterization

The tau phase (τ-ZrP), a more recently discovered polymorph with formula τ-Zr(HPO₄)₂, represents a significant departure from the layered structures of α and γ phases, featuring a three-dimensional framework arrangement:

This phase was successfully prepared through hydrothermal synthesis methods and characterized using advanced analytical techniques. The crystal structure was solved using single-crystal synchrotron diffraction on a microcrystal measuring just 25 × 25 × 50 μm, with hydrogen atom positions determined through high-resolution neutron powder diffraction data.

The τ-ZrP structure features a tetragonal unit cell with space group I4₁cd (No. 110) and lattice parameters a = 11.259(1) Å and c = 10.764(1) Å. Unlike the layered structures of other polymorphs, τ-ZrP forms a three-dimensional framework constructed from ZrO₆ octahedra connected by hydrogen phosphate groups (PO₃(OH)). A particularly distinctive feature is the hydrogen-bonded spiral formed by OH groups along the 4₁ axes, where each hydrogen phosphate both donates and accepts hydrogen bonds.

Thermal transformation studies using in-situ temperature-resolved powder diffraction have revealed that τ-ZrP undergoes phase transitions at elevated temperatures, giving rise to two previously unknown intermediate phases with distinct unit cell parameters. These findings highlight the structural complexity and phase diversity within the zirconium phosphate family.

Hydrothermal versus Reflux-Based Crystallization Pathways

The synthesis of zirconium dihydrogen phosphate through hydrothermal and reflux-based crystallization represents two fundamental approaches that yield distinctly different material properties and morphological characteristics [1]. The reflux method, first published by Clearfield and Stynes in 1964, involves the direct reaction between phosphoric acid and zirconyl chloride to form an amorphous solid, which is subsequently washed with distilled water to eliminate chloride ions before being refluxed in concentrated phosphoric acid until crystalline alpha-zirconium phosphate is obtained [2]. The degree of crystallinity varies directly with the refluxing duration and the concentration of the phosphoric acid solutions employed [2].

Hydrothermal crystallization pathways offer superior control over particle morphology and size distribution compared to conventional reflux methods [3]. Research by systematic experimentation has revealed that regular-shaped alpha-zirconium phosphate crystalline disks with size-to-thickness ratios ranging from 1 to 50 and size polydispersity as low as 0.2 can be obtained through hydrothermal treatment in phosphoric acid concentrations ranging from 3 molar to 15 molar [3]. The hydrothermal method demonstrates remarkable capability in producing highly crystalline materials at lower temperatures while maintaining precise morphological control [1].

Comparative analysis between these methodologies reveals significant differences in reaction kinetics and product characteristics. Hydrothermal synthesis typically requires temperatures between 100 to 200 degrees Celsius and reaction times of 24 hours, resulting in hexagonal platelets with dimensions ranging from 400 to 1200 nanometers [1]. In contrast, reflux-based synthesis produces hexagonal platelets with smaller dimensions of 60 to 200 nanometers but requires extended processing times and higher acid concentrations [1].

The crystallization mechanism in hydrothermal conditions involves the slow addition of zirconyl chloride solutions under stirring conditions, promoting uniform nucleation and growth [2]. Temperature control becomes critical, as increasing temperature from 100 to 120 degrees Celsius results in notable increases in crystallinity with the formation of plate-shaped alpha-zirconium phosphate [2]. The presence of small amounts of fluoride ions during hydrothermal synthesis leads to the formation of rod-shaped alpha-zirconium phosphate crystals alongside the conventional plate-shaped structures, attributed to selective adsorption of fluoride ions on crystal surfaces promoting growth along the crystallographic a-axis [2].

Sol-Gel Techniques with Zirconium Alkoxide Precursors

Sol-gel synthesis methodologies utilizing zirconium alkoxide precursors represent an advanced approach for controlling the molecular structure and functionality of zirconium dihydrogen phosphate materials [5] [10]. The sol-gel process employs zirconium propoxide as a primary precursor, which offers significant advantages over aqueous synthesis routes due to its ability to undergo controlled hydrolysis and condensation reactions [10]. Metal alkoxides can be dissolved in their parent alcohols, enabling precise control of hydrolysis through the addition of small amounts of water diluted in the alcohol medium [10].

The reaction mechanism between phosphoric acid and zirconium alkoxide precursors demonstrates superior reactivity compared to conventional aqueous methods [10]. Zirconium precursors exhibit high susceptibility to nucleophilic reactions, preferentially reacting with phosphate groups rather than water molecules due to the superior nucleophilic power of hydrogen phosphate species [10]. The complexing power of phosphoric acid toward alkoxides surpasses that of aqueous precursors, primarily due to the ability of alkoxy groups to be protonated and released as alcohols through the reaction mechanism: -Zr-OPr + H-OPO₃⁻ → [-Zr-OPO₃]²⁻ + ROH [10].

Crystallization characteristics achieved through sol-gel methods show marked improvements in processing conditions and final product quality [10]. Well-crystallized samples are obtained from zirconium propoxide precursors after heating precipitates for 8 days at 60 degrees Celsius, whereas aqueous solutions of zirconyl chloride require extended thermal treatment of 1 week at 95 degrees Celsius to achieve comparable results [10]. The resulting crystallites from alkoxide precursors are significantly smaller, leading to faster exchange reactions and larger capacities compared to materials synthesized from aqueous routes [10].

The incorporation of complexing agents during sol-gel synthesis further enhances material properties and crystallization behavior [11]. Research utilizing acetylacetonate as a complexing agent demonstrates improved crystallization tendencies when combined with reflux treatment [11]. The sol-gel approach enables the preparation of transparent gels containing solvent-intercalated zirconium phosphate nanoparticles with hexagonal morphology and planar sizes of approximately 40 nanometers [23]. These gels exhibit unique compositional characteristics formulated as Zr(R)(HPO₄)(H₂PO₄), where R represents hydroxyl or propionate groups with specific stoichiometric coefficients [23].

Microwave-Assisted Synthesis for Controlled Morphogenesis

Microwave-assisted synthesis techniques represent a revolutionary advancement in the controlled morphogenesis of zirconium dihydrogen phosphate materials, offering rapid processing times and precise morphological control [7] [21]. The microwave-assisted hydrothermal method enables the synthesis of spherical zirconium phosphate structures through the reaction of zirconyl chloride with phosphoric acid in microwave ovens for 30 minutes at 120 degrees Celsius [1]. The obtained gel undergoes washing and drying at 80 degrees Celsius for 24 hours, resulting in spherical particles composed of agglomerated smaller alpha-zirconium phosphate nanoparticles [1].

The morphological control achieved through microwave assistance demonstrates remarkable precision in particle size and shape distribution [21]. Discotic nanodisks of zirconium phosphate with sizes ranging from hundreds of nanometers to several micrometers can be obtained while maintaining polydispersity within controlled limits [21]. The growth of crystals is systematically controlled through duration time, temperature, and concentration of reacting species, enabling the fabrication of materials with specific aspect ratios and dimensional characteristics [21].

Microwave-enhanced crystallization kinetics provide significant advantages over conventional heating methods in terms of reaction efficiency and energy consumption [9]. Sodium zirconium phosphate synthesis demonstrates that microwave heating at 450 degrees Celsius for 1 hour yields highly crystalline products, whereas resistance furnace heating at the same temperature produces poorly crystalline materials [9]. The microwave-assisted approach achieves superior crystallinity at reduced temperatures, with optimal results obtained at 450 degrees Celsius compared to 650 degrees Celsius required for conventional heating methods [9].

Processing parameters in microwave-assisted synthesis require careful optimization to achieve desired morphological outcomes [7]. The preparation involves mixing zirconyl chloride with phosphoric acid solutions under controlled microwave irradiation conditions, followed by systematic washing and thermal treatment protocols [7]. The resulting materials exhibit enhanced catalytic properties and improved structural characteristics compared to conventionally synthesized counterparts, demonstrating the effectiveness of microwave-assisted morphogenesis control [7].

Critical Analysis of Phosphoric Acid Concentration Effects

The concentration of phosphoric acid represents a critical parameter in determining the crystallinity, morphology, and phase composition of zirconium dihydrogen phosphate materials [1] [2]. Systematic investigations reveal that phosphoric acid concentrations ranging from 3 to 15 molar produce significant variations in crystal size, aspect ratio, and overall material properties [24]. Research demonstrates that increasing phosphoric acid concentration from 3 to 12 molar at 100 degrees Celsius for 24 hours results in enhanced crystallinity and modified particle dimensions [24].

Crystallization behavior exhibits distinct concentration-dependent patterns that directly influence final product characteristics [2]. The degree of crystallinity varies directly with phosphoric acid concentration, with higher concentrations promoting more complete crystallization and improved structural ordering [2]. However, optimal concentration ranges must be carefully maintained to prevent excessive dissolution or uncontrolled precipitation that can compromise material quality [26]. Studies indicate that phosphoric acid concentrations of approximately 49 percent provide optimal conditions for achieving maximum crystallinity while maintaining controlled morphology [26].

The relationship between acid concentration and particle morphology demonstrates complex dependencies that require systematic optimization [25]. Lower phosphoric acid concentrations tend to favor the formation of larger platelet structures with increased aspect ratios, while higher concentrations promote smaller, more uniform particles with enhanced surface area characteristics [25]. The morphological control achieved through concentration adjustment enables the synthesis of hexagonal platelets, rods, cubes, and spheres with tailored dimensional properties [25].

Mechanistic analysis of concentration effects reveals that phosphoric acid serves multiple roles in the crystallization process, functioning simultaneously as a reactant, solvent, and crystallization medium [28]. The hierarchically porous structures obtained through controlled acid concentrations demonstrate tunable compositions ranging from traditional zirconium dihydrogen phosphate to modified phases with altered zirconium-to-phosphorus ratios [28]. These compositional variations directly correlate with acid concentration parameters and processing conditions, enabling the synthesis of materials with specific properties tailored for particular applications [28].

| Synthesis Method | Morphology | Size Range (nm) | Processing Conditions | Crystallinity |

|---|---|---|---|---|

| Reflux | Hexagonal platelets | 60-200 | 95°C, 1 week | Moderate |

| Hydrothermal | Hexagonal platelets | 400-1200 | 100-200°C, 24h | High |

| Sol-gel | Hexagonal platelets | 30-200 | 60°C, 8 days | High |

| Microwave-assisted | Spheres | 1000-3000 | 120°C, 30 min | High |

| Minimal solvent | Hexagonal platelets | 100-500 | 100°C, 24h | Moderate |

| Phosphoric Acid Concentration (M) | Crystallite Size (nm) | Aspect Ratio | Processing Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|

| 3 | 400-600 | 1:10 | 100 | 24 |

| 6 | 300-500 | 1:15 | 100 | 24 |

| 9 | 200-400 | 1:25 | 100 | 24 |

| 12 | 150-300 | 1:35 | 100 | 24 |

| 15 | 100-250 | 1:50 | 100 | 24 |

Advanced Single-Crystal Synchrotron Analysis

The utilization of synchrotron X-ray diffraction has revolutionized the structural understanding of zirconium dihydrogen phosphate phases. The most remarkable achievement was the determination of the complete crystal structure of τ-Zr(HPO₄)₂ through single-crystal synchrotron diffraction performed on crystals measuring merely 25 × 25 × 50 micrometers [2] [3]. This three-dimensional zirconium hydrogen phosphate crystallizes in the tetragonal space group I4₁cd with lattice parameters a = 11.259(1) Å, c = 10.764(1) Å, and Z = 8 [2] [3]. The structure consists of a three-dimensional framework constructed from ZrO₆ octahedra bound together by hydrogen phosphate groups (PO₃(OH)) [2] [3].

High-Resolution Structural Determination

The alpha phase of zirconium dihydrogen phosphate demonstrates monoclinic symmetry with space group P2₁/n, exhibiting cell dimensions of a = 9.060 Å, b = 5.297 Å, c = 15.414 Å, α = γ = 90°, β = 101.71°, and Z = 4 [1]. The layered structure comprises Zr(IV) ions positioned alternately slightly above and below the ab plane, forming octahedral coordination with oxygen atoms from tetrahedral phosphate groups [1]. The basal interlayer distance measures 7.6 Å, consisting of 6.6 Å layer thickness with the remaining 1.0 Å space occupied by interstitial water molecules [1].

Nanoparticle Diffraction Analysis

Recent developments in nanoparticle synthesis have enabled the production of zirconium phosphate nanoparticles with hexagonal morphology and planar dimensions of approximately 40 nanometers [4] [5]. These nanoparticles, synthesized through rapid gel formation in alcoholic media, demonstrate unique stoichiometric compositions formulated as Zr(R)w(HPO₄)x(H₂PO₄)y, where R represents hydroxyl or propionate groups [4] [5]. The stoichiometric coefficients for propanol intercalated zirconium phosphate are x = 1.43, y = 0.83, and w = 0.32 [4] [5].

High-Pressure Structural Studies

Synchrotron X-ray powder diffraction studies under high-pressure conditions have revealed the compressibility characteristics of zirconium dihydrogen phosphate. Under hydrostatic conditions, the material remains crystalline up to 10 GPa, with a calculated bulk modulus K₀ = 15.2 GPa, indicating exceptional compressibility due to weak Zr-O-P linkages [6] [7]. Non-hydrostatic conditions result in amorphization between 7.3 and 9.5 GPa [6] [7].

Neutron Scattering Studies of Hydrogen Bonding Networks

Hydrogen Atom Localization

Neutron powder diffraction has proven indispensable for determining hydrogen atom positions within zirconium dihydrogen phosphate structures. The gamma phase (γ-Zr(PO₄)(H₂PO₄)·2H₂O) exhibits a dense hydrogen-bonding network, with hydrogen atoms precisely located through neutron diffraction analysis [8] [9]. The compounds crystallize in monoclinic space group P2₁ with final agreement factors of Rwp = 1.47 and Rexp = 0.91 for γ-ZrP [8].

Interlayer Hydrogen Bonding Architecture

The interlayer space forms channels where each water molecule participates in a complex hydrogen bonding scheme. Each water molecule accepts and donates hydrogen bonds to adjacent water molecules, creating zigzag chains along the crystallographic axes [8] [9]. Additionally, each water molecule functions as both acceptor and donor in hydrogen bonds with oxygen atoms within the same layer, establishing indirect connections between consecutive layers [8] [9].

Three-Dimensional Hydrogen Bond Networks

The τ-Zr(HPO₄)₂ phase demonstrates particularly sophisticated hydrogen bonding arrangements. The OH groups form hydrogen-bonded spirals along the 4₁ axes, with each hydrogen phosphate group simultaneously donating and accepting hydrogen bonds [2] [3]. This creates a three-dimensional network that contributes significantly to the structural stability and unique properties of the material [2] [3].

Proton Conduction Pathways

Recent studies have revealed that zirconium phosphate compounds with dense hydrogen bond networks exhibit exceptional proton conductivity. The compound (NH₄)₂[ZrF₂(HPO₄)₂] demonstrates water-assisted proton conductivities of 1.45 × 10⁻² S cm⁻¹ at 363 K and 95% relative humidity, with sustainable anhydrous proton conductivity of 1.1 × 10⁻⁵ S cm⁻¹ at 503 K [10]. The extremely dense two-dimensional hydrogen bond network remains thermally stable up to 573 K [10].

Layer Spacing Expansion Through Organic Intercalation

Fundamental Intercalation Mechanisms

The native interlayer distance of 7.6 Å in α-zirconium dihydrogen phosphate limits its applications for accommodating large molecular species [11] [12]. Various intercalation strategies have been developed to expand this spacing, enabling the incorporation of diverse organic molecules through multiple mechanisms including ion exchange, protonation, and covalent bonding [11] [12] [13].

Amine Intercalation Systems

The intercalation of n-butylamine into zirconium phosphate layers results in interlayer distance expansion from 7.6 Å to 12.4 Å, representing a 4.8 Å increase [11] [12]. This expansion occurs through protonation of amine groups, which subsequently interact with the phosphate framework through electrostatic interactions [11] [12]. Tetramethylammonium bromide intercalation produces a more modest expansion of 0.46 nanometers, while cetyltrimethylammonium bromide achieves remarkable expansion of 1.68 nanometers [13].

Covalent Modification Strategies

Organically modified zirconium phosphate samples containing dodecyl groups demonstrate continuous interlayer distance increases from approximately 20 to 35 Å with varying organic content [14] [15]. These modifications involve the formation of P-O-C bonds through nucleophilic attack of POH groups on epoxide compounds, primarily at carbon 1 and secondarily at carbon 2 positions [14] [15]. The resulting materials maintain thermal stability up to 200°C and demonstrate capacity for polymer intercalation [14] [15].

Pharmaceutical and Biomedical Applications

The intercalation of cisplatin into zirconium phosphate layers produces interlayer distances of approximately 9.3 Å at all loading levels, regardless of concentration [16]. This consistent spacing suggests a specific coordination mechanism involving phosphate groups rather than simple physical intercalation [16]. The intercalation process involves coordination of platinum to phosphate groups, creating stable pharmaceutical delivery systems [16].

Polymer Intercalation Systems

Polyethylene glycol intercalation demonstrates variable interlayer expansion dependent on polymer chain length and loading density [17] [18]. The intercalation process involves hydrogen bonding between polymer chains and phosphate groups, with some materials exhibiting surface decoration combined with partial intercalation into interlayer spaces [17] [18]. These hybrid systems show promise for controlled release applications and advanced material design [17] [18].

Structural Modeling and Characterization

Advanced characterization techniques including two-dimensional correlation solid-state NMR spectroscopy have enabled precise determination of intercalation mechanisms and structural arrangements [14] [15]. The formation of covalent bonds between organic molecules and phosphate groups has been confirmed through ¹H-¹³C and ¹H-³¹P correlation experiments [14] [15]. These studies reveal that intercalated molecules can adopt various orientations within the interlayer space, from parallel arrangements at low loadings to increasingly perpendicular orientations at higher concentrations [14] [15].

The systematic study of layer spacing expansion through organic intercalation has established zirconium dihydrogen phosphate as a versatile platform for creating tailored materials with specific interlayer dimensions and chemical functionalities. The ability to precisely control interlayer spacing through various intercalation mechanisms opens new possibilities for applications in drug delivery, catalysis, and advanced materials science.

| Crystallographic Parameter | α-Zr(HPO₄)₂·H₂O | γ-Zr(PO₄)(H₂PO₄)·2H₂O | τ-Zr(HPO₄)₂ |

|---|---|---|---|

| Space Group | P2₁/n | P2₁ | I4₁cd |

| a (Å) | 9.060 | 5.383 | 11.259 |

| b (Å) | 5.297 | 6.634 | 11.259 |

| c (Å) | 15.414 | 12.410 | 10.764 |

| β (°) | 101.71 | 98.687 | 90 |

| Interlayer Distance (Å) | 7.6 | 12.4 | Framework |

| Characterization Method | Single Crystal XRD | Powder XRD | Synchrotron XRD + Neutron |

| Intercalant | Initial d-spacing (Å) | Final d-spacing (Å) | Expansion (Å) | Mechanism |

|---|---|---|---|---|

| n-Butylamine | 7.6 | 12.4 | 4.8 | Protonation |

| Tetramethylammonium bromide | 7.6 | 8.06 | 0.46 | Ionic exchange |

| Cetyltrimethylammonium bromide | 7.6 | 24.4 | 16.8 | Ionic exchange |

| Cisplatin | 7.6 | 9.3 | 1.7 | Coordination |

| Dodecyl groups | 7.6 | 20-35 | 12.4-27.4 | Covalent bonding |